Product packaging for Furo[2,3-b]pyridine-5-carbaldehyde(Cat. No.:CAS No. 201470-89-5)

Furo[2,3-b]pyridine-5-carbaldehyde

Cat. No.: B1610036
CAS No.: 201470-89-5
M. Wt: 147.13 g/mol
InChI Key: DVCYSWDDJAHDID-UHFFFAOYSA-N
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Description

Significance of the Furo[2,3-b]pyridine (B1315467) Core in Chemical Science

The furo[2,3-b]pyridine scaffold is an isostere of azaindole, meaning it has a similar shape and size but with one or more atoms replaced. This substitution can lead to significant changes in the molecule's electronic properties and biological activity. The furo[2,3-b]pyridine core, in particular, is noted for its unique electronic nature, combining an electron-rich furan (B31954) ring with an electron-deficient pyridine (B92270) ring. This electronic arrangement makes it an attractive component in the design of molecules that can interact with biological targets.

A significant area of application for the furo[2,3-b]pyridine core is in the development of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The furo[2,3-b]pyridine moiety can act as a "hinge-binder," a key interaction motif in many kinase inhibitors, by forming hydrogen bonds with the kinase's hinge region. This has led to the incorporation of the furo[2,3-b]pyridine scaffold into various novel therapeutic agents.

Overview of Research Directions on Furo[2,3-b]pyridine-5-carbaldehyde and its Analogs

Research focused on this compound and its analogs is primarily driven by their potential as intermediates in the synthesis of more complex, biologically active molecules. The aldehyde functional group at the 5-position provides a reactive handle for a wide range of chemical transformations, allowing for the facile introduction of diverse substituents and the construction of larger molecular frameworks.

One major research direction involves the use of this compound in the development of novel kinase inhibitors. Drawing inspiration from the success of the broader furo[2,3-b]pyridine class, chemists are exploring how modifications at the 5-position can influence the potency and selectivity of these inhibitors. For instance, a recent study on the closely related 5-formyl-pyrrolo[3,2-b]pyridine derivatives highlighted their potential as inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a key target in hepatocellular carcinoma. nih.gov This suggests that this compound could serve as a valuable starting material for the synthesis of new FGFR inhibitors.

Beyond kinase inhibition, the reactivity of the aldehyde group allows for its conversion into a variety of other functional groups, opening up avenues for the creation of new chemical entities with diverse pharmacological profiles. The synthesis of derivatives through reactions such as condensation, oxidation, and reduction can lead to a wide array of novel compounds for biological screening. The commercial availability of this compound facilitates its use in these exploratory synthetic efforts. sigmaaldrich.com

Physicochemical Properties of this compound

PropertyValueSource
CAS Number 201470-89-5 sigmaaldrich.com
Molecular Formula C₈H₅NO₂ sigmaaldrich.com
Molecular Weight 147.13 g/mol
Appearance White to Yellow Solid sigmaaldrich.com
IUPAC Name This compound sigmaaldrich.com
InChI Key DVCYSWDDJAHDID-UHFFFAOYSA-N sigmaaldrich.com

Spectroscopic Data Overview

Spectroscopic TechniqueExpected Features
¹H NMR Signals corresponding to the protons on the pyridine and furan rings, as well as a characteristic downfield signal for the aldehyde proton.
¹³C NMR Resonances for the carbon atoms of the fused ring system and a distinct signal for the carbonyl carbon of the aldehyde group.
Infrared (IR) Spectroscopy A strong absorption band characteristic of the C=O stretching vibration of the aldehyde, typically in the region of 1680-1700 cm⁻¹.
Mass Spectrometry (MS) A molecular ion peak corresponding to the mass of the compound (m/z = 147.03).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5NO2 B1610036 Furo[2,3-b]pyridine-5-carbaldehyde CAS No. 201470-89-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

furo[2,3-b]pyridine-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO2/c10-5-6-3-7-1-2-11-8(7)9-4-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVCYSWDDJAHDID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC2=NC=C(C=C21)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30444256
Record name furo[2,3-b]pyridine-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30444256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

201470-89-5
Record name furo[2,3-b]pyridine-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30444256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Furo 2,3 B Pyridine 5 Carbaldehyde and Its Derivatives

Strategies for the Construction of the Furo[2,3-b]pyridine (B1315467) Ring System

The formation of the fused bicyclic furo[2,3-b]pyridine system is the critical step in the synthesis of the target compound and its analogues. Chemists have developed a range of methods, from classical cyclocondensations to modern catalyzed reactions, to build this heterocyclic core.

Annulation and cyclocondensation reactions are cornerstone strategies for building heterocyclic rings. These methods involve the formation of one or more new rings onto a pre-existing molecular fragment through a sequence of bond-forming events.

Thermolytic reactions, which use heat to induce cyclization, have been effectively employed in the synthesis of related heterocyclic systems. A notable example is the preparation of Methyl 6H-furo[2,3-b]pyrrole-5-carboxylate. mdpi.comscispace.com This process involves the thermolysis of methyl 2-azido-3-(3-furyl)propenoate in boiling toluene. scispace.com The reaction proceeds through the decomposition of the azide (B81097) to a nitrene intermediate, which then undergoes intramolecular cyclization to form the furo[2,3-b]pyrrole ring system. mdpi.comscispace.com

While this method is established for the furo[2,3-b]pyrrole core, direct thermolytic routes to the analogous furo[2,3-b]pyridine skeleton are less commonly documented in the literature. The synthesis of the furo[2,3-b]pyrrole derivative, however, highlights the potential of high-temperature cyclizations in constructing fused five- and six-membered heterocycles. mdpi.com

A highly effective and scalable strategy for synthesizing the furo[2,3-b]pyridine core involves a tandem Nucleophilic Aromatic Substitution (SNAr) and intramolecular cyclization sequence. nih.gov This approach typically starts with a suitably substituted pyridine (B92270) ring, such as a 2-halopyridine. nih.govwikipedia.org Aromatic rings, including pyridine, that are substituted with electron-withdrawing groups become susceptible to nucleophilic attack. wikipedia.org

One well-documented route begins with 2,5-dichloronicotinic acid. nih.gov The acid is first esterified, for instance, to tert-butyl 2,5-dichloronicotinate. This ester then undergoes a tandem SNAr-cyclization reaction with the alkoxide of a hydroxyacetate ester, such as tert-butyl 2-hydroxyacetate, in the presence of a strong base like sodium hydride. nih.gov The nucleophilic alkoxide displaces the chlorine atom at the C-2 position of the pyridine ring, which is activated for substitution. The resulting intermediate then undergoes an intramolecular cyclization to form the fused furan (B31954) ring, yielding the furo[2,3-b]pyridine core in excellent yield. nih.gov This method is advantageous as it allows for gram-scale synthesis without the need for column chromatography in the initial steps. nih.gov

EntryStarting MaterialReagentsProductYieldReference
12,5-Dichloronicotinic acid (11)1. tert-Butanol, H₂SO₄, MgSO₄tert-Butyl 2,5-dichloronicotinate (16)92% nih.gov
2tert-Butyl 2,5-dichloronicotinate (16)tert-Butyl 2-hydroxyacetate (17), NaHtert-Butyl 5-chloro-3-hydroxy-furo[2,3-b]pyridine-2-carboxylate (18)86% nih.gov

This table outlines a key SNAr-cyclization sequence for the synthesis of a furo[2,3-b]pyridine derivative.

Intramolecular cyclizations provide a powerful means to construct complex ring systems from a single precursor molecule. The Diels-Alder reaction, a [4+2] cycloaddition, is a prominent example of such a pathway. baranlab.org An intramolecular Diels-Alder reaction has been utilized to form a dihydrofuro[2,3-b]pyridine, which is subsequently oxidized with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) to yield the aromatic furo[2,3-b]pyridine core. nih.gov This specific strategy involves a reaction between a triazine and an alkyne tethered to the same molecule. nih.gov

Another elegant approach involves the transition-metal-free intramolecular cyclization of C3-substituted pyridine N-oxides. researchgate.net This method relies on an intramolecular nucleophilic addition followed by a rearomatization step to construct the furo[2,3-b]pyridine framework under mild conditions. researchgate.net The use of readily accessible pyridine N-oxides as starting materials makes this an attractive strategy. researchgate.net Furthermore, microwave-assisted Diels-Alder reactions of oxazoles with various dienophiles have proven to be an efficient method for synthesizing substituted pyridines and furans, showcasing the versatility of cycloaddition chemistry. mdpi.org

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, are highly efficient for generating molecular diversity. acs.org While the primary focus is on the furo[2,3-b]pyridine isomer, the synthesis of the related furo[2,3-c]pyridine (B168854) skeleton is notably achieved through an MCR. nih.gov

Specifically, the Groebke–Blackburn–Bienaymé (GBB) reaction, a three-component reaction of a heterocyclic amidine, an aldehyde, and an isonitrile, can be adapted to produce this scaffold. acs.orgnih.gov In an unusual variant of the GBB reaction, the use of pyridoxal (B1214274) as the aldehyde component leads to the formation of a 2,3-diamino-furo[2,3-c]pyridine. acs.orgnih.gov It is proposed that the Schiff base formed from pyridoxal and 2-aminopyridine (B139424) undergoes cyclization involving the phenolic hydroxyl group of the pyridoxal moiety, rather than the pyridine nitrogen, resulting in the furo[2,3-c]pyridine skeleton. acs.orgnih.gov This discovery has been further investigated to create libraries of diverse tricyclic compounds derived from the furo[2,3-c]pyridine core. acs.org

Reaction TypeComponentsResulting ScaffoldKey FeatureReference
Groebke–Blackburn–Bienaymé (GBB) MCR2-Aminopyridine, Pyridoxal, IsocyanideFuro[2,3-c]pyridineUnusual cyclization involving pyridoxal's phenolic -OH acs.orgnih.gov

This table summarizes the components of an MCR leading to the Furo[2,3-c]pyridine skeleton.

Cyclocondensation reactions are fundamental to the synthesis of a vast array of fused nitrogen heterocycles. nih.gov These reactions typically involve the condensation of two or more molecules where the ring formation occurs with the elimination of a small molecule like water or ammonia. youtube.com

A modern and powerful example is the Pd(II)-catalyzed synthesis of furo[2,3-b]pyridines from β-ketodinitriles and alkynes. researchgate.netacs.orgnih.gov This reaction proceeds through an unusual N-H/C annulation pathway. The process is notable for the participation of both nitrile groups of the β-ketodinitrile in the concurrent construction of both the furan and pyridine rings. acs.orgnih.gov This method efficiently forms multiple C-C, C=C, C-O, C-N, and C=N bonds in a single pot. acs.org The synthetic utility of this protocol can be expanded through various postsynthetic modifications of the resulting furopyridines. acs.orgnih.gov Such catalytic cyclocondensations represent a highly atom-economical and efficient route to complex heterocyclic systems. researchgate.net

Palladium-Catalyzed Cyclizations and Cross-Couplings

Palladium catalysis has been instrumental in the synthesis of furo[2,3-b]pyridines. One notable method involves the Pd(II)-catalyzed reaction of β-ketodinitriles with alkynes. acs.orgacs.orgnih.gov This process is remarkable for its concurrent construction of both the furan and pyridine rings through the formation of multiple C-C, C=C, C-O, C-N, and C=N bonds in a single operation. acs.orgresearchgate.net The reaction proceeds via an unusual N-H/C annulation, where both nitrile groups of the β-ketodinitrile actively participate in the cyclization. acs.orgacs.orgresearchgate.net

Another strategy involves a concise four-step synthesis that yields furo[2,3-b]pyridines with functional handles at the 3- and 5-positions, making them ideal for subsequent palladium-mediated cross-coupling reactions. nih.gov This route has been optimized for gram-scale synthesis and requires only a single chromatographic purification step. nih.gov The methodology often starts from a substituted pyridine, such as 2,5-dichloronicotinic acid, which is then elaborated through a series of steps to form the fused furo[2,3-b]pyridine core. nih.gov

Detailed research findings on Palladium-Catalyzed Syntheses are presented in the table below:

Starting MaterialsCatalyst/ReagentsKey FeaturesProduct ScopeReference
β-Ketodinitriles, AlkynesPd(II)One-pot synthesis, concurrent furan and pyridine ring formation, N-H/C annulation.Substituted furo[2,3-b]pyridines. acs.orgacs.orgresearchgate.net
2,5-Dichloronicotinic acidPd catalyst4-step synthesis, gram-scale, handles for cross-coupling.Furo[2,3-b]pyridines functionalized at positions 3 and 5. nih.gov
Copper-Mediated Oxidative Cyclizations

Copper-mediated reactions offer an alternative and often cost-effective approach to the synthesis of furan rings, which are a key component of the furo[2,3-b]pyridine system. While direct synthesis of the fused furo[2,3-b]pyridine system via this method is less commonly reported, the principles of copper-mediated oxidative cyclization are relevant. For instance, the synthesis of 2,3,5-trisubstituted furans can be achieved through a copper-mediated [3+2] oxidative cyclization of N-tosylhydrazones and β-ketoesters. nih.gov This reaction utilizes an inexpensive metal catalyst and readily available starting materials. nih.gov Similarly, copper catalysts have been used for the [3+2] oxidative cyclization of oxime acetate (B1210297) with sodium thiocyanate (B1210189) to produce 2-aminothiazoles, demonstrating the versatility of copper in mediating such cyclizations. rsc.org These methodologies could potentially be adapted for the construction of the furan portion of the furo[2,3-b]pyridine scaffold.

A summary of relevant Copper-Mediated Cyclization findings is provided below:

Reaction TypeStarting MaterialsCatalyst/ReagentsProduct TypeReference
[3+2] Oxidative CyclizationN-Tosylhydrazones, β-KetoestersCopper catalyst2,3,5-Trisubstituted furans nih.gov
[3+2] Oxidative CyclizationOxime acetate, Sodium thiocyanateCopper catalyst2-Aminothiazoles rsc.org
[3+2] CycloadditionTrifluoroacetimidoyl chlorides, N-isocyanoiminotriphenylphosphoraneCopper catalyst, Mo(CO)63-Trifluoromethyl-1,2,4-triazoles rsc.org
Rh(III)-Catalyzed C-H Activation and Annulation

Rhodium(III)-catalyzed C-H activation has emerged as a powerful tool for the synthesis of complex heterocyclic systems. This method allows for the direct functionalization of C-H bonds, leading to the formation of new C-C and C-X bonds in an atom-economical manner. For instance, a facile synthesis of polycyclic fused pyrano[2,3-b]pyridines has been developed using Rh(III)-catalyzed C-H bond activation and intramolecular cascade annulation at room temperature. researchgate.net This strategy is highly efficient and versatile. researchgate.net

In a related context, Rh(III) catalysts have been used for the coupling of arenes with aziridines via chelation-assisted C-H activation to synthesize β-branched amines. sci-hub.se This highlights the capability of rhodium catalysts to mediate complex bond formations. Furthermore, the development of new cyclopentadienyl (B1206354) ligands for Rh(III) catalysts has led to improved regioselectivity in the synthesis of pyridones from acrylamides and alkynes. nih.gov These advancements in rhodium catalysis offer promising avenues for the direct synthesis of functionalized furo[2,3-b]pyridines through C-H activation strategies.

Key research findings on Rh(III)-Catalyzed Syntheses are highlighted in the table below:

Reaction TypeStarting MaterialsCatalyst/ReagentsKey FeaturesProduct TypeReference
C-H Activation/AnnulationBenzoic acid, Propargyl acetateRh(III) catalystRegiospecific cascade3-Alkylidene-isochromanone researchgate.net
C-H Activation/AnnulationAmidines, 4-Diazoisochroman-3-iminesRhodium catalystC-C and C-N bond formation in one pot8-Amino-5H-isochromeno[3,4-c]isoquinoline researchgate.net
C-H Activation/CouplingArenes, Aziridines[Cp*RhCl2]2, AgSbF6Redox-neutral C-C couplingβ-Branched amines sci-hub.se
C-H Activation/CouplingAcrylamides, AlkynesRh(III) with Cpt ligandHigh regioselectivityPyridones nih.gov
Silver-Catalyzed Multicomponent Reactions

While specific examples of silver-catalyzed multicomponent reactions leading directly to furo[2,3-b]pyridine-5-carbaldehyde are not prevalent in the searched literature, the principles of multicomponent reactions (MCRs) are highly relevant for the efficient construction of complex heterocyclic scaffolds. The Groebke–Blackburn–Bienaymé (GBB) reaction, an isocyanide-based MCR, is a prime example of how three components can be combined in a one-pot synthesis to generate fused imidazo[1,2-a]pyridines and related structures. acs.org Interestingly, a variation of the GBB reaction using pyridoxal as the aldehyde component led to the unexpected formation of a furo[2,3-c]pyridine skeleton. acs.org This highlights the potential for MCRs to access diverse furo-pyridine isomers. Further modification of the products from such reactions can lead to even more complex polycyclic systems. acs.org

Formylation and Introduction of the Carbaldehyde Moiety

The introduction of a carbaldehyde group, typically at the 5-position of the furo[2,3-b]pyridine ring, is a critical step for creating a versatile synthetic handle for further diversification.

Vilsmeier-Haack Formylation Strategies for Furo[2,3-b]pyridine Derivatives

The Vilsmeier-Haack reaction is a classic and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. ijpcbs.comorganic-chemistry.org The reaction typically employs a Vilsmeier reagent, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl3). ijpcbs.comnih.gov This electrophilic species then attacks the electron-rich ring to introduce a formyl group after hydrolysis of the intermediate iminium salt. nih.gov

This strategy has been successfully applied to various heterocyclic systems, including the synthesis of 4-chloro-3-formylbenzo[b]furo[3,2-b]pyridine from a 2-acetyl-3-acylaminobenzo[b]furan precursor. ijpcbs.com The Vilsmeier-Haack reaction is not only a formylating agent but can also act as an activating reagent for various functional groups. ijpcbs.com The reaction conditions can be tuned to achieve formylation on different positions of the heterocyclic core, making it a valuable tool in the synthesis of precursors for this compound. nih.govresearchgate.net

A summary of Vilsmeier-Haack Formylation applications is provided below:

Substrate TypeReagentsKey TransformationProduct TypeReference
Electron-rich aromatic/heteroaromatic ringsDMF, POCl3 (or other P-halide)Electrophilic formylationAryl/heteroaryl aldehydes ijpcbs.comorganic-chemistry.orgnih.gov
2-Acetyl-3-acylaminobenzo[b]furansVilsmeier-Haack reagentFormylation and cyclization4-Chloro-3-formylbenzo[b]furo[3,2-b]pyridine ijpcbs.com
SpiroimidazolidinonesPBr3/DMFFormylation and rearrangementSubstituted pyridines researchgate.net
3-Amino-furo[2,3-b]pyridinesDMF/POCl3Formylation of amino groupFuro[2,3-b]pyridine formamidines nih.gov

Selective Functionalization at the C5-Position

The introduction of a carbaldehyde group at the C5-position of the furo[2,3-b]pyridine nucleus is a key step in the synthesis of various complex derivatives. This transformation can be achieved through electrophilic substitution reactions, such as the Vilsmeier-Haack reaction, or through metalation followed by quenching with a suitable electrophile.

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. ijpcbs.comorganic-chemistry.org The reaction employs a Vilsmeier reagent, typically a chloromethyliminium salt generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). chemistrysteps.comwikipedia.org This electrophile then attacks the aromatic ring, and subsequent hydrolysis yields the aldehyde. wikipedia.org For the furo[2,3-b]pyridine system, the electron-rich furan moiety would typically direct electrophilic attack. However, the formylation of related fused heterocyclic systems, such as pyrazolo[3,4-b]pyridines, has been shown to occur successfully at the C5-position of the pyridine ring. ijpcbs.com

Another powerful strategy for regioselective functionalization is directed ortho-metalation. This involves the deprotonation of a specific position on the ring using a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA). clockss.org The position of lithiation can be controlled by directing groups or the inherent acidity of the ring protons. For pyridine derivatives, lithiation can be influenced by substituents and the choice of the lithium reagent and conditions. clockss.orgnih.gov Once the lithiated intermediate is formed, it can be treated with an electrophile like DMF to introduce the formyl group. The successful regioselective lithiation of various pyridine and fused pyridine systems has been reported, providing access to specifically substituted derivatives. acs.orgresearchgate.netresearchgate.net

Table 1: Methodologies for C5-Formylation of Furo[2,3-b]pyridine Scaffolds
MethodReagentsDescriptionReference
Vilsmeier-Haack ReactionPOCl₃, DMFDirect formylation of the aromatic core using a pre-formed or in situ generated Vilsmeier reagent. The electrophilic iminium salt attacks the ring, followed by hydrolysis to yield the aldehyde. ijpcbs.com, chemistrysteps.com, wikipedia.org
Directed Lithiation-Formylation1. n-BuLi or LDA 2. DMFRegioselective deprotonation at the C5-position using a strong base to form an organolithium intermediate, which is then quenched with N,N-dimethylformamide (DMF) to install the aldehyde group. clockss.org

Gram-Scale and Scalable Synthetic Routes to Furo[2,3-b]pyridines

The development of robust, scalable synthetic routes is crucial for the practical application of furo[2,3-b]pyridines in areas like drug discovery. A concise, four-step synthesis has been developed that allows for the gram-scale production of furo[2,3-b]pyridines bearing functional handles at the 3- and 5-positions, suitable for further elaboration via cross-coupling reactions. nih.govresearchgate.netnih.gov

This route commences with a trisubstituted pyridine. A key advantage of this optimized synthesis is that only the final step requires purification by column chromatography, making it highly efficient for larger-scale preparations. researchgate.netchemrxiv.org The strategy successfully avoids issues encountered in other routes, such as harsh hydrolysis conditions that can lead to product decomposition. nih.gov The use of an acid-labile tert-butyl ester, for instance, facilitates a clean hydrolysis and decarboxylation step under mild conditions using trifluoroacetic acid (TFA), which proceeds in high yield even on a multi-gram scale. nih.gov

Table 2: Optimized Gram-Scale Synthesis of a Furo[2,3-b]pyridine Intermediate
StepTransformationKey ReagentsYieldReference
1EsterificationtBuOH, H₂SO₄, Mg₂SO₄, CH₂Cl₂92% chemrxiv.org
2Cyclization Precursor FormationNaH, THF86% chemrxiv.org
3Decarboxylation/HydrolysisTFA89% chemrxiv.org, nih.gov
4Triflation of AlcoholTf₂O, Pyridine71% chemrxiv.org, nih.gov

Note: Yields are based on a specific synthetic sequence reported for a derivative intended for further functionalization. nih.govchemrxiv.org

Chemical Transformations and Reactivity Profiles of Furo 2,3 B Pyridine 5 Carbaldehyde

Electrophilic Aromatic Substitution Reactions of the Furo[2,3-b]pyridine (B1315467) Ring System

The Furo[2,3-b]pyridine ring system presents a complex landscape for electrophilic aromatic substitution (EAS). The reactivity is a composite of the electron-rich nature of the furan (B31954) ring and the electron-deficient character of the pyridine (B92270) ring. The pyridine ring is generally deactivated towards electrophilic attack due to the electronegative nitrogen atom, which reduces the electron density of the ring through an inductive effect. uoanbar.edu.iq Furthermore, under the acidic conditions often required for EAS, the nitrogen atom can be protonated, further deactivating the ring. uoanbar.edu.iqyoutube.com When substitution on pyridine does occur, it typically requires harsh conditions and proceeds at the 3- and 5-positions. quimicaorganica.orgquora.com Conversely, the furan moiety is electron-rich and readily undergoes electrophilic substitution. The presence of the aldehyde group at the 5-position, being an electron-withdrawing group, is expected to further deactivate the entire ring system towards electrophilic attack.

Halogenation Studies

Direct electrophilic halogenation of Furo[2,3-b]pyridine-5-carbaldehyde is not well-documented in the literature, likely due to the deactivated nature of the heterocyclic system. The pyridine ring's inherent resistance to electrophilic substitution, compounded by the deactivating aldehyde group, makes such reactions challenging. nih.govchemrxiv.org Synthetic strategies often circumvent this challenge by constructing the ring system from pre-halogenated precursors rather than attempting direct halogenation of the fused heterocycle. For instance, a multi-gram scale synthesis of functionalized furo[2,3-b]pyridines starts from 2,5-dichloronicotinic acid, building the furan ring onto the already halogenated pyridine core. nih.gov This approach highlights the difficulty of achieving selective halogenation on the pre-formed Furo[2,3-b]pyridine scaffold.

Nitration Selectivity

Similar to halogenation, the electrophilic nitration of this compound is expected to be a difficult transformation. The nitration of unsubstituted pyridine requires extremely vigorous conditions, such as treatment with potassium nitrate (B79036) in fuming sulfuric acid at high temperatures, to afford the 3-nitro product in low yields. quimicaorganica.org The strong deactivation of the ring system by both the pyridine nitrogen and the 5-carbaldehyde group makes electrophilic attack by the nitronium ion (NO₂⁺) unfavorable. youtube.comrsc.org Studies on related fused systems, such as benzo[b]furo[2,3-c]pyridines, show that nitration occurs preferentially on the more activated benzene (B151609) ring, avoiding the pyridine and furan portions altogether. researchgate.net This suggests that for this compound, the reaction would likely require forcing conditions and may result in low yields or complex product mixtures.

Nucleophilic Additions and Condensation Reactions of the Carbaldehyde Group

The carbaldehyde group at the 5-position of the furo[2,3-b]pyridine ring is a key site for a variety of chemical transformations, readily undergoing nucleophilic additions and condensation reactions. These reactions provide important pathways for elaborating the core structure and synthesizing a range of derivatives.

Formation of Oxime and Hydrazone Derivatives

The carbonyl carbon of this compound is electrophilic and reacts with nitrogen-based nucleophiles to form C=N double bonds. The formation of oximes and hydrazones are characteristic reactions. While direct examples for the 5-carbaldehyde are not extensively detailed, the reactivity is well-established for analogous structures. For instance, the related furo[3,2-b]pyridine-2-carbaldehyde (B39150) has been converted to its corresponding oxime. appchemical.com Furthermore, extensive work on furo[2,3-b]pyrrole-2-carbaldehydes, which are structurally very similar, shows the formation of N,N-dimethylhydrazones upon reaction with unsym-dimethylhydrazine in refluxing toluene. mdpi.com Carboxhydrazides, a class of hydrazone derivatives, are also readily synthesized by reacting furo[3,2-b]pyrrole-5-carbohydrazides with various aldehydes. nih.govnih.govresearchgate.net

Table 1: Synthesis of Hydrazone Derivatives from Related Furo-Heterocycles

Starting Aldehyde/Hydrazide Reagent Conditions Product Type Reference
Methyl 2-formyl-6-R¹-furo[2,3-b]pyrrole-5-carboxylates unsym-Dimethylhydrazine Toluene, reflux N,N-Dimethylhydrazone mdpi.com
Furo[3,2-b]pyrrole-5-carbohydrazide 4-Oxochromene-3-carboxaldehyde Ethanol, 50-60°C Carboxhydrazide nih.gov

Cyano-Substituted Compound Formation from Carbaldehyde Precursors

The aldehyde functional group serves as a useful precursor for the introduction of a cyano (nitrile) group. This transformation is typically achieved via the dehydration of an intermediate oxime. Research on the analogous methyl 2-formyl-6-R¹-furo[2,3-b]pyrrole-5-carboxylates demonstrates a successful one-pot conversion to the corresponding cyano derivatives. mdpi.com The reaction is carried out by treating the aldehyde with hydroxylammonium chloride in acetic anhydride, which facilitates both the formation of the oxime and its subsequent dehydration to the nitrile. mdpi.com Given that oxime formation is feasible on the furo-pyridine scaffold, this method represents a viable route to Furo[2,3-b]pyridine-5-carbonitrile.

Table 2: Conversion of Aldehyde to Cyano Group in a Furo[2,3-b]pyrrole System

Starting Material Reagents Conditions Product Reference
Methyl 2-formyl-6-R¹-furo[2,3-b]pyrrole-5-carboxylates Hydroxylammonium chloride, Acetic anhydride Pyridine, 90°C Methyl 2-cyano-6-R¹-furo[2,3-b]pyrrole-5-carboxylates mdpi.com

Oxidation and Reduction Chemistry

The aldehyde group in this compound can be readily oxidized to a carboxylic acid or reduced to a primary alcohol, providing access to other important functionalized derivatives.

The oxidation of the aldehyde to a carboxylic acid (Furo[2,3-b]pyridine-5-carboxylic acid) is an expected transformation, although specific examples utilizing this compound as the direct substrate are not prominent in the surveyed literature. Standard oxidizing agents used for converting aldehydes to carboxylic acids, such as potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃/H₂SO₄), or Tollens' reagent ([Ag(NH₃)₂]⁺), would be expected to effect this conversion.

Similarly, the reduction of the carbaldehyde to the corresponding primary alcohol, (furo[2,3-b]pyridin-5-yl)methanol, is a feasible and anticipated reaction. Common reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) are routinely used for this purpose. While a synthesis for 3-hydroxy-furo[2,3-b]pyridine derivatives has been reported, it follows a synthetic route that builds the ring system rather than reducing a pre-existing aldehyde. nih.gov The chemical literature supports the general reduction of aldehydes in similar heterocyclic systems, indicating this pathway is a standard transformation.

Oxidative Dimerization Phenomena in Related Thieno[2,3-b]pyridine (B153569) Series

The thieno[2,3-b]pyridine core is structurally analogous to the furo[2,3-b]pyridine system, with a sulfur atom replacing the oxygen. The study of its reactivity can offer predictive insights into the chemical behavior of its furo-counterpart. Thienopyridines are recognized as a privileged class of compounds in drug discovery. nih.govnih.gov

An unusual oxidative dimerization has been observed in the 3-aminothieno[2,3-b]pyridine-2-carboxamide (B1269520) series when treated with sodium hypochlorite (B82951) (commercial bleach). This reaction proceeds via a regio- and stereoselective pathway, leading to the formation of complex polyheterocyclic structures. The mechanism involves the cleavage of N–H and C(2)=C(3) bonds and the formation of three new σ-bonds, without the involvement of the pyridine nitrogen or the sulfur atom in the oxidation. The specific products formed are dependent on the solvent used in the reaction. This transformation highlights a unique reactivity pattern where the thieno[2,3-b]pyridine scaffold can be elaborated into more complex molecular architectures through a simple oxidation process.

Table 2: Oxidative Dimerization of 3-Aminothieno[2,3-b]pyridine-2-carboxamides

ReagentKey TransformationStereoselectivityNoteworthy Feature
Sodium Hypochlorite (Bleach)Dimerization via N-H and C=C bond cleavageHighly stereoselective, yielding one of eight possible enantiomeric pairsThe pyridine nitrogen and sulfur atoms are not oxidized.

Palladium-Mediated Derivatization and Functionalization

Palladium-catalyzed cross-coupling reactions are powerful tools for the C-H functionalization and derivatization of heterocyclic compounds, including furo[2,3-b]pyridines. These methods allow for the introduction of various substituents onto the core structure, which is essential for developing structure-activity relationships (SAR) in drug discovery. nih.govyorku.ca

A concise, gram-scale synthesis of furo[2,3-b]pyridines has been developed to include functional handles at the 3- and 5-positions, making them amenable to chemoselective palladium-mediated cross-coupling reactions. nih.gov For example, a 5-chlorofuro[2,3-b]pyridine (B2751575) derivative can be converted to an alcohol and subsequently to a triflate, creating two distinct handles for sequential coupling. nih.gov The triflate and chloro groups can be subjected to Pd-catalyzed coupling reactions sequentially and chemoselectively. The choice of palladium catalyst and ligand is crucial for controlling this selectivity; for instance, a bulky ligand like P(tBu)₃ favors oxidative addition to an aryl chloride, while a smaller ligand like PCy₃ can favor reaction at an aryl triflate. nih.gov

Furthermore, palladium/copper-catalyzed cross-coupling of o-iodoanisoles with terminal alkynes, followed by electrophilic cyclization, provides an efficient route to 2,3-disubstituted benzo[b]furans and can be adapted for the synthesis of biologically important furopyridines. nih.gov The resulting iodinated heterocycles are valuable intermediates for further palladium-catalyzed transformations such as Sonogashira, Suzuki, and Heck reactions. nih.gov

Table 3: Palladium-Catalyzed Reactions for Furo[2,3-b]pyridine Functionalization

Rearrangement Reactions in Fused Pyrimidine (B1678525) and Furo[2,3-b]pyridine Derivatives

Rearrangement reactions represent a class of organic transformations where the carbon skeleton of a molecule is restructured, often leading to the formation of structural isomers. wiley-vch.demasterorganicchemistry.com Such reactions can occur in fused heterocyclic systems under specific synthetic conditions.

In the synthesis of imidazo- or pyrimido[1,2-c]pyrimidines, novel rearrangements have been documented. acs.org The synthesis of fused pyrimidines is of great interest as these scaffolds are present in biologically crucial molecules and can significantly modify physicochemical properties like solubility and lipophilicity. nih.gov The reactions of various pyrimidine derivatives, such as uracil (B121893) and its analogues, with nitrile oxides can lead to either [3+2] cycloaddition products or ring-opened oxime derivatives, depending on the reaction conditions and the substitution pattern of the pyrimidine ring. clockss.org These transformations showcase the complex reactivity landscape of fused pyrimidine systems.

A new rearrangement has also been identified during the synthesis of 1-amino-2-carboxamidofuro[2,3-b]pyrano[4,3-d]pyridines. While reactions with alkoxy esters typically yield the expected condensed furo[2,3-b]pyridines, the use of alkoxyacetamides with primary amines led to unexpected rearrangement products, specifically 3-amino derivatives of pyrano[3,4-c]pyridines. This outcome highlights how subtle changes in reactants can dramatically alter the reaction pathway, leading to unforeseen molecular scaffolds.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the detailed structural analysis of organic molecules in solution. For Furo[2,3-b]pyridine-5-carbaldehyde, a combination of ¹H, ¹³C, and ¹⁵N NMR techniques provides a comprehensive picture of its molecular framework.

In a study on furo[2,3-b]pyrroles, a related heterocyclic system, it was observed that substituents have a pronounced effect on the chemical shifts of the carbon atoms to which they are attached and the adjacent carbons. mdpi.com A similar trend is anticipated for this compound. The aldehyde carbon itself is expected to resonate in the characteristic downfield region of approximately 185-195 ppm.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

AtomPredicted Chemical Shift (ppm)
C-2~145
C-3~105
C-3a~150
C-5~135
C-6~155
C-7a~148
C=O~190

Note: These are predicted values based on known substituent effects on related heterocyclic systems and should be confirmed by experimental data.

¹⁵N NMR spectroscopy, while less common, offers direct insight into the electronic environment of the nitrogen atom in the pyridine (B92270) ring. For the parent Furo[2,3-b]pyridine (B1315467), the nitrogen chemical shift provides a baseline. The introduction of the electron-withdrawing aldehyde group at C-5 is expected to deshield the nitrogen atom, causing a downfield shift in its ¹⁵N NMR signal compared to the unsubstituted parent compound. Correlation experiments such as HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in assigning the ¹³C and ¹⁵N signals definitively by showing correlations between protons and carbons/nitrogens that are two or three bonds away.

The ¹H NMR spectrum provides information on the number, environment, and connectivity of protons in a molecule. For this compound, distinct signals are expected for the protons on the furan (B31954) and pyridine rings, as well as the aldehyde proton.

The aldehyde proton (CHO) is expected to appear as a singlet in the downfield region, typically between 9.5 and 10.5 ppm. The protons on the furan ring, H-2 and H-3, will likely appear as doublets due to coupling with each other. The protons on the pyridine ring, H-4 and H-6, will also show characteristic splitting patterns, likely as singlets or narrow doublets depending on the coupling constants. The precise chemical shifts will be influenced by the electron-withdrawing aldehyde group.

Table 2: Predicted ¹H NMR Spectral Data for this compound

ProtonPredicted Chemical Shift (ppm)Multiplicity
H-2~7.8d
H-3~6.9d
H-4~8.5s
H-6~9.0s
CHO~10.0s

Note: These are predicted values. d = doublet, s = singlet. Actual coupling constants would need to be determined experimentally.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound (C₈H₅NO₂), the exact mass can be calculated and confirmed by high-resolution mass spectrometry (HRMS).

The fragmentation of this compound under electron ionization (EI) would likely proceed through characteristic pathways for aromatic aldehydes and heterocyclic systems. A prominent molecular ion peak (M⁺) would be expected. Key fragmentation steps could include the loss of the aldehyde proton (M-1), the loss of the formyl radical (M-29), and the loss of carbon monoxide (M-28). Further fragmentation of the heterocyclic core would also occur.

Table 3: Predicted Mass Spectrometry Data for this compound

m/zInterpretation
147Molecular ion [M]⁺
146[M-H]⁺
119[M-CO]⁺
118[M-CHO]⁺

Note: These are predicted fragmentation patterns. The relative intensities of the peaks would depend on the ionization conditions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be characterized by several key absorption bands.

The most prominent feature would be the strong carbonyl (C=O) stretching vibration of the aldehyde group, expected in the region of 1690-1715 cm⁻¹. The C-H stretching vibration of the aldehyde proton is also characteristic and appears as a pair of weak to medium bands around 2720 and 2820 cm⁻¹. The spectrum would also show aromatic C-H stretching vibrations above 3000 cm⁻¹ and C=C and C=N stretching vibrations within the aromatic region of 1400-1600 cm⁻¹. The C-O-C stretching of the furan ring would likely appear in the 1000-1300 cm⁻¹ region.

Table 4: Characteristic Infrared Absorption Bands for this compound

Functional GroupPredicted Absorption Range (cm⁻¹)
Aromatic C-H Stretch3000 - 3100
Aldehyde C-H Stretch2810 - 2850 and 2710 - 2750
Aldehyde C=O Stretch1690 - 1715
Aromatic C=C and C=N Stretch1400 - 1600
C-O-C Stretch (Furan)1000 - 1300

Note: These are predicted absorption ranges and the exact positions can be influenced by the molecular environment.

X-ray Crystallography for Solid-State Structural Determination of Related Compounds

While a crystal structure for this compound itself is not publicly documented, X-ray crystallography studies on related furo[2,3-b]pyridine derivatives provide invaluable insights into the solid-state conformation, bond lengths, bond angles, and intermolecular interactions of this heterocyclic system.

For instance, the crystal structures of various substituted furo[3,2-b]pyridines have been determined in the context of developing 5-HT₁F receptor agonists. ebi.ac.uk These studies reveal a planar furo[3,2-b]pyridine (B1253681) core, with the bond lengths and angles being consistent with the aromatic nature of the fused ring system. It is reasonable to expect that this compound would also adopt a largely planar conformation. The crystal packing would likely be influenced by intermolecular interactions such as hydrogen bonding (if co-crystallized with a suitable donor/acceptor) and π-π stacking of the aromatic rings. The aldehyde group would also be a key participant in directing the crystal packing through dipole-dipole interactions. Obtaining a single crystal of this compound and performing X-ray diffraction analysis would be the definitive method to elucidate its precise three-dimensional structure in the solid state.

Computational Chemistry and Theoretical Investigations

Conformational Analysis and Molecular Modeling

Conformational analysis is essential for understanding the three-dimensional structure and flexibility of a molecule, which in turn influences its biological activity and physical properties. For Furo[2,3-b]pyridine-5-carbaldehyde, a key point of conformational flexibility is the rotation of the carbaldehyde group attached to the pyridine (B92270) ring.

Molecular modeling techniques, including molecular mechanics, can be used to determine the relative energies of different conformers. For example, studies on substituted piperidines have successfully used molecular mechanics calculations to predict conformational free energies, demonstrating the utility of these methods in understanding the conformational preferences of heterocyclic compounds. nih.gov Such an analysis for this compound would help to identify the most stable orientation of the aldehyde group relative to the fused ring system. This is particularly relevant in the context of its interaction with biological targets, where a specific conformation may be required for optimal binding. nih.gov

Reaction Mechanism Elucidation through Computational Methods

Computational methods are invaluable for studying reaction mechanisms, providing insights into transition states and reaction pathways that are often difficult to probe experimentally. For instance, theoretical investigations have been conducted on the multi-component reactions leading to the formation of related pyrido[2,3-d]pyrimidines, elucidating the thermodynamics and kinetics of the reaction steps. researchgate.net

In the context of this compound, computational studies could be used to investigate the mechanisms of its synthesis or its subsequent reactions. For example, the synthesis of the furo[2,3-b]pyridine (B1315467) core often involves steps like intramolecular cyclization. nih.govprinceton.edu Theoretical calculations could model the energy profile of these reactions, identify the rate-determining step, and explain the observed regioselectivity.

Structure-Property Relationships Derived from Theoretical Studies

A significant advantage of computational chemistry is its ability to establish clear structure-property relationships. By systematically modifying the structure of this compound in silico (e.g., by changing substituents) and calculating the resulting changes in electronic and steric properties, a quantitative structure-activity relationship (QSAR) can be developed.

Theoretical studies on pyridine derivatives, for example, have analyzed molecular descriptors and electrostatic potential maps to determine the structural characteristics that favor certain biological activities. nih.gov For this compound, such studies could correlate calculated properties like dipole moment, polarizability, and molecular electrostatic potential with its observed chemical or biological behavior. This would provide a rational basis for the design of new derivatives with enhanced or modified properties. For example, understanding how substituents on the furo[2,3-b]pyridine scaffold influence the electronic properties of the molecule can guide the synthesis of compounds with tailored reactivity or biological targets. mdpi.com

Structure Activity Relationship Sar Studies and Molecular Design Principles

Impact of Substituents on Reactivity and Derivative Formation in Furo[2,3-b]pyridine-5-carbaldehyde Analogs

The reactivity of the furo[2,3-b]pyridine (B1315467) system and the formation of its derivatives are significantly influenced by the nature and position of substituents on the heterocyclic core. The aldehyde group at the 5-position, as in this compound, is a key functional handle for building molecular complexity. The reactivity of this aldehyde is modulated by the electronic properties of the fused ring system and any additional substituents.

Research into the synthesis of functionalized furo[2,3-b]pyridines highlights the differential reactivity of various positions. For instance, in a 5-chloro-substituted furo[2,3-b]pyridine, the chlorine at the 5-position is positioned at the least reactive carbon of the pyridine (B92270) ring. nih.gov This position exhibits the smallest ¹H NMR chemical shift, which is predictive of lower reactivity and hinders the oxidative insertion of palladium species in cross-coupling reactions. nih.gov This inherent low reactivity at the 5-position suggests that an aldehyde group at this location would be less susceptible to certain nucleophilic additions compared to aldehydes at more electron-deficient positions, but it remains a viable site for specific chemical transformations.

The character of the furo[b]pyrrole aldehydes, which are heteroanalogues, shows that the carbonyl group's reactivity is influenced by substituents elsewhere on the ring system. nih.gov By analogy, for this compound, electron-donating or electron-withdrawing groups at other positions (e.g., 2, 3, or 6) would electronically influence the aldehyde, affecting its susceptibility to nucleophilic attack and its utility in derivative formation, such as in condensation reactions or the synthesis of formamidines. nih.govnih.gov For example, the Vilsmeier-Haack reaction is used to introduce formyl groups (aldehydes) onto the furo[2,3-b]pyrrole core, demonstrating a key reaction for creating such aldehydes. mdpi.com

The table below summarizes findings on how substituents affect reactivity in related systems, which can be extrapolated to this compound analogs.

Substituent PositionObservation in Analogous SystemsImplied Impact on ReactivityCitation
5-Position A 5-chloro group is at the least reactive carbon of the pyridine ring, hindering Pd-catalyzed coupling.An aldehyde at the 5-position may exhibit modulated reactivity, requiring specific conditions for transformations. nih.gov
3-Position A triflate group at the 3-position is more reactive than a chloro group at the 5-position in Pd-catalyzed couplings.Substituents at the 3-position can be selectively reacted over those at the 5-position, allowing for controlled derivative synthesis. nih.gov
Aryl at C5 (Furan) In 5-arylfuran-2-carboxaldehydes, substituents on the aryl ring activate the carbonyl group.Substituents on an aryl group attached to the furo[2,3-b]pyridine core would similarly modulate the reactivity of the 5-carbaldehyde group. nih.gov

Scaffold Modification and Analog Design in Furo[2,3-b]pyridine Systems

The furo[2,3-b]pyridine core is a "privileged scaffold," meaning it is a molecular framework that can provide useful ligands for more than one type of biological target. nih.govmedchemexpress.comsigmaaldrich.com Its utility is demonstrated in its application for developing highly selective kinase inhibitors. nih.govmedchemexpress.comsigmaaldrich.com A key strategy in designing analogs involves the synthesis of a core structure with functional handles at specific positions, which can then be elaborated through various chemical reactions.

A concise, multi-gram scale synthesis has been developed to produce a furo[2,3-b]pyridine core with a triflate group at the 3-position and a chlorine atom at the 5-position. nih.gov These two groups serve as orthogonal handles for sequential and chemoselective palladium-mediated cross-coupling reactions. nih.gov This approach allows for the systematic introduction of diverse chemical moieties at these two distinct positions, facilitating the rapid generation of a library of analogs for SAR studies. nih.gov The ability to selectively couple at the more reactive 3-position triflate while leaving the 5-position chloride intact is crucial for controlled analog synthesis. nih.gov

The design of analogs extends to various isomers of the furo-pyridine system. For instance, substituted furo[3,2-b]pyridines have been synthesized and evaluated as agonists for serotonin (B10506) receptors, while other work focuses on furo[2,3-d]pyrimidines as kinase inhibitors. nih.govresearchgate.netebi.ac.uk These examples underscore the versatility of the general furo-pyridine scaffold in medicinal chemistry. The synthesis of these scaffolds often relies on key reactions like nucleophilic aromatic substitution followed by ring closure, or palladium-catalyzed Sonogashira couplings followed by heteroannulations. nih.gov

The table below outlines strategies for scaffold modification in furo[2,3-b]pyridine and related systems.

Modification StrategyDescriptionExample ApplicationCitation
Orthogonal Functionalization Synthesizing a core with two different reactive groups (e.g., 3-triflate, 5-chloro) that can be selectively modified.Enables sequential, chemoselective cross-coupling to build a library of analogs for SAR studies. nih.gov
Isomeric Scaffolds Utilizing different fusion patterns of the furan (B31954) and pyridine rings (e.g., furo[3,2-b]pyridine (B1253681), furo[2,3-d]pyrimidine).Accesses different chemical space and biological targets, such as serotonin receptors or different kinase families. nih.govresearchgate.net
Multi-component Reactions Using reactions like the Groebke–Blackburn–Bienaymé (GBB) to rapidly assemble related furo[2,3-c]pyridine (B168854) scaffolds.Provides efficient, one-pot access to diverse and complex heterocyclic structures. nih.gov
Ring Annulation Building the furo[2,3-b]pyridine core through cyclization of substituted pyridines.A fundamental method starting from 2-halopyridines and involving intramolecular cyclization. nih.gov

Isosteric Replacements and Bioisosterism in Furo[2,3-b]pyridine Hinge Binders

A powerful strategy in modern drug design is the use of isosteric and bioisosteric replacements, where an atom or a group of atoms is swapped for another with similar physical or chemical properties to enhance potency, improve selectivity, or optimize pharmacokinetic properties. The furo[2,3-b]pyridine core has emerged as a successful isosteric replacement for other common hinge-binding motifs in kinase inhibitors. nih.gov

Specifically, the furo[2,3-b]pyridine scaffold (3) is used as an isostere of the 7-azaindole (B17877) core (1), a versatile and somewhat promiscuous hinge-binding fragment found in many kinase inhibitors, including the B-Raf inhibitor vemurafenib (B611658) (2). nih.gov Kinase inhibitors function by binding to the ATP-binding site of a protein kinase, often forming critical hydrogen bonds with the "hinge" region of the enzyme. Modifying these hydrogen bond interactions by switching the core scaffold can significantly alter the inhibitor's selectivity profile among closely related kinases without sacrificing potency. nih.gov The replacement of the azaindole's pyrrole (B145914) nitrogen with the furan's oxygen in the furo[2,3-b]pyridine core changes the hydrogen bonding pattern and electronic distribution, offering a path to improved kinase selectivity. nih.gov

This concept is broadly applied in medicinal chemistry. For example, various heterocyclic cores are tested as bioisosteres for the 7H-pyrrolo[2,3-d]pyrimidine motif in JAK inhibitors like tofacitinib. nih.gov Similarly, furo[3,2-b]pyridines, an isomer of the title compound's core, have been successfully used as bioisosteres of indole (B1671886) analogs to create potent and selective 5-HT(1F) receptor agonists. nih.govebi.ac.uk The replacement of a central benzene (B151609) ring with a pyridine ring is another common bioisosteric strategy to improve properties like water solubility and hydrogen bonding capability. mdpi.com The successful application of the furo[2,3-b]pyridine core as a hinge-binding isostere validates it as a valuable scaffold for the design of next-generation kinase inhibitors. nih.gov

Applications in Advanced Materials and Catalysis Research

Furo[2,3-b]pyridine (B1315467) Scaffolds in Optoelectronic Materials Research

The inherent electronic properties of the furo[2,3-b]pyridine core make it an intriguing candidate for the development of novel optoelectronic materials. The fusion of an electron-rich furan (B31954) moiety with an electron-deficient pyridine (B92270) ring creates a system with potential for intramolecular charge transfer, a key characteristic for many organic electronic materials. nih.gov While specific research into Furo[2,3-b]pyridine-5-carbaldehyde for optoelectronics is still an emerging area, the foundational scaffold is promising. The planar structure of the fused rings facilitates π-π stacking, which is crucial for charge transport in organic semiconductors. The aldehyde functional group in this compound serves as a versatile chemical handle, allowing for the synthesis of larger conjugated systems through reactions like Wittig or Knoevenagel condensations. These extended π-systems could be tailored to absorb and emit light at specific wavelengths, opening possibilities for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Role of Furo[2,3-b]pyridine Derivatives as Ligands in Coordination Chemistry

Furo[2,3-b]pyridine derivatives are effective ligands in coordination chemistry due to the presence of multiple heteroatoms that can act as coordination sites. The nitrogen atom of the pyridine ring is a primary site for binding to metal centers. Furthermore, the oxygen atom of the furan ring and the oxygen of the carbaldehyde group on this compound can also participate in chelation, forming stable complexes with a variety of metals.

Research has demonstrated the synthesis of bidentate ligands from related isomers, such as 2,2'- or 7,7'-bifuro[2,3-c]pyridine, through palladium or nickel-catalyzed coupling reactions. researchgate.net This indicates the potential for furo[2,3-b]pyridine-based systems to form well-defined coordination complexes. These metal complexes are under investigation for their catalytic activity, magnetic properties, and potential as luminescent materials. The ability to systematically modify the furo[2,3-b]pyridine backbone allows for the fine-tuning of the electronic and steric properties of the resulting ligands, thereby influencing the characteristics of the final metal complex.

Catalytic Applications of Furo[2,3-b]pyridine-Based Systems

The unique structure of furo[2,3-b]pyridine derivatives makes them suitable for use in various catalytic applications, either as catalysts themselves or as ligands that modify the behavior of metal catalysts.

Phase-transfer catalysis (PTC) has been successfully employed in the synthesis and modification of heterocyclic systems related to furo[2,3-b]pyridines. For instance, PTC conditions have been utilized for the methylation and benzylation of methyl 6H-furo[2,3-b]pyrrole-5-carboxylate. mdpi.com In these reactions, a phase-transfer catalyst facilitates the transfer of a reactant (e.g., an alkylating agent) from one phase to another where the reaction occurs, enabling the synthesis of N-substituted derivatives under mild conditions. mdpi.com This methodology highlights the utility of PTC in functionalizing the nitrogen atom within fused N-heterocyclic systems, a strategy that can be extended to derivatives within the furo[2,3-b]pyridine family to create diverse molecular structures.

The furo[2,3-b]pyridine scaffold is frequently synthesized and functionalized using transition metal-catalyzed reactions. These methods offer high efficiency and selectivity, providing access to a wide array of substituted derivatives.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, are prominently used. nih.govnih.gov Researchers have developed synthetic routes that install chemical handles, like chloro and triflate groups, at specific positions (e.g., C3 and C5) on the furo[2,3-b]pyridine core. nih.gov These handles allow for the sequential and chemoselective introduction of various aryl, heteroaryl, or alkyl groups, which is invaluable for building structure-activity relationships in medicinal chemistry. nih.gov

Rhodium catalysis has also been applied for the direct C-H arylation of the furo[2,3-b]pyridine ring, specifically at the 2-position, demonstrating a powerful method for C-C bond formation without the need for pre-functionalization. researchgate.net Furthermore, tandem catalysis, combining a Sonogashira coupling with a cycloisomerization step, has been used to efficiently construct related furopyridazine ring systems. nih.gov

Below is a table summarizing key transition metal-catalyzed reactions involving the furo[2,3-b]pyridine scaffold and its isomers.

Reaction TypeCatalyst SystemPosition(s) FunctionalizedScaffold
Suzuki-Miyaura CouplingPalladium-based catalystsC3, C5Furo[2,3-b]pyridine
Direct C-H ArylationRhodium-based catalystsC2Furo[2,3-b]pyridine
Sonogashira/CycloisomerizationPalladium/Copper catalystsForms the furan ringFuro[2,3-c]pyridazine
Bifuryl-Ligand FormationPalladium or Nickel catalystsC7Furo[2,3-c]pyridine (B168854)

Supramolecular Assembly and Self-Organization of Furo[2,3-b]pyridine Derivatives

The structural features of furo[2,3-b]pyridine derivatives make them excellent candidates for use in supramolecular chemistry. The planar, aromatic nature of the fused ring system promotes π-π stacking interactions, a key driving force for self-assembly. Additionally, the pyridine nitrogen atom can act as a hydrogen bond acceptor, facilitating the formation of ordered, non-covalent structures. nih.gov

While specific studies on the self-organization of this compound are not yet widespread, the potential is clear. By modifying the aldehyde group, it is possible to introduce other functional groups capable of directing assembly, such as carboxylic acids or amides, which are strong hydrogen bond donors and acceptors. The resulting supramolecular architectures could find applications in areas like crystal engineering, molecular recognition, and the development of "smart" materials that respond to external stimuli. The ability of these molecules to form hydrogen bonds is supported by molecular modeling studies of related compounds, which show interactions with amino acid residues in biological systems. nih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Furo[2,3-b]pyridine-5-carbaldehyde, and what critical parameters influence yield?

  • Methodological Answer : Synthesis typically involves cyclization of pyridine and furan precursors under controlled conditions. For example, ethyl furo[2,3-b]pyridine-5-carboxylate derivatives are synthesized via cyclization reactions using dehydrating agents (e.g., phosphorus oxychloride) to form the fused heterocyclic core . Key parameters include temperature (optimized between 80–120°C), solvent polarity (e.g., DMF or THF), and stoichiometry of reactants to minimize side products. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is critical for isolating the aldehyde-functionalized product .

Q. How can spectroscopic techniques (NMR, IR) confirm the structure and purity of this compound?

  • Methodological Answer :

  • ¹H NMR : The aldehyde proton typically appears as a singlet at δ 9.8–10.2 ppm. Aromatic protons in the fused ring system resonate between δ 7.5–8.5 ppm, with coupling patterns confirming the substitution pattern .
  • ¹³C NMR : The aldehyde carbon appears at δ 190–195 ppm, while carbons in the furan and pyridine rings resonate between δ 110–160 ppm .
  • IR : A strong absorption band at ~1700 cm⁻¹ confirms the aldehyde group. Additional peaks at 1600–1500 cm⁻¹ indicate aromatic C=C stretching .
  • Purity is validated via HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm .

Q. What are the typical chemical reactions of this compound, and how do they influence derivatization?

  • Methodological Answer : The aldehyde group undergoes nucleophilic addition (e.g., Grignard reagents, hydrazine for hydrazone formation) and condensation reactions (e.g., Knoevenagel with active methylene compounds). The pyridine nitrogen can participate in alkylation or coordination with metal catalysts. For example, reactions with amines form Schiff bases, which are precursors for bioactive molecules .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in the synthesis of this compound derivatives?

  • Methodological Answer : Low yields often arise from competing side reactions (e.g., over-oxidation of the aldehyde). Optimization strategies include:

  • Using inert atmospheres (N₂/Ar) to prevent oxidation.
  • Catalytic additives (e.g., p-toluenesulfonic acid) to accelerate cyclization.
  • Microwave-assisted synthesis for faster reaction times and higher selectivity .
  • DOE (Design of Experiments) approaches to identify interactions between temperature, solvent, and catalyst .

Q. How can contradictions in spectral data (e.g., unexpected NMR shifts) be resolved during structural analysis?

  • Methodological Answer : Contradictions may arise from tautomerism or solvent effects. Strategies include:

  • Variable-temperature NMR to detect dynamic processes (e.g., keto-enol tautomerism).
  • Computational modeling (DFT) to predict chemical shifts and compare with experimental data .
  • X-ray crystallography for unambiguous structural confirmation, as seen in related pyrrolopyridine aldehydes .

Q. What role does this compound play in kinase inhibition studies, and how is its mechanism validated?

  • Methodological Answer : The compound’s planar structure allows interaction with ATP-binding pockets of kinases (e.g., FGFRs). Mechanism validation involves:

  • Enzyme assays : Measuring IC₅₀ values using recombinant kinases.
  • Cellular assays : Testing anti-proliferative effects in cancer cell lines (e.g., HCT-116, IC₅₀ ~5–10 µM) .
  • Docking studies : Molecular modeling to visualize binding modes and guide structural optimization .

Q. How can structure-activity relationships (SAR) guide the design of this compound analogs with enhanced bioactivity?

  • Methodological Answer :

  • Electron-withdrawing groups (e.g., -NO₂ at position 3) enhance kinase inhibition by increasing electrophilicity .
  • Substitutions on the aldehyde (e.g., conversion to oxime or hydrazone) improve solubility and target affinity .
  • Ring expansion (e.g., adding methyl groups to the furan ring) modulates steric hindrance and selectivity .

Q. What analytical challenges arise in detecting the stability of the aldehyde group under physiological conditions?

  • Methodological Answer : The aldehyde group is prone to oxidation or nucleophilic attack in biological matrices. Stability studies use:

  • LC-MS/MS : Monitor degradation products (e.g., carboxylic acid derivatives) in simulated gastric fluid .
  • Protecting groups : Temporarily mask the aldehyde (e.g., acetal formation) during in vivo assays .

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Furo[2,3-b]pyridine-5-carbaldehyde
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.